Almotriptan Almotriptan Almotriptan is a sulfonamide triptan with extracerebral, intracranial vasoconstrictor activity. Almotriptan selectively binds to and activates serotonin 5-HT 1B and 1D receptors in the central nervous system (CNS), thereby causing extracerebral, intracranial blood vessel constriction. This may lead to pain relief from vascular headaches. Almotriptan may also relieve vascular headaches by preventing the release of vasoactive neuropeptides from perivascular trigeminal axons in the dura mater during a migraine, by reducing extravasation of plasma proteins, and by decreasing the release of other mediators of inflammation from the trigeminal nerve.
Almotriptan, also known as almogran or axert, belongs to the class of organic compounds known as tryptamines and derivatives. Tryptamines and derivatives are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine. Almotriptan is a drug which is used for the treatment of acute migraine headache in adults. Almotriptan is considered to be a practically insoluble (in water) and relatively neutral molecule. Almotriptan has been detected in multiple biofluids, such as urine and blood. Within the cell, almotriptan is primarily located in the cytoplasm and membrane (predicted from logP). Almotriptan is a potentially toxic compound.
Almotriptan is an indole compound having a 2-(dimethylamino)ethyl group at the 3-position and a (pyrrolidin-1-ylsulfonyl)methyl group at the 5-position. It has a role as a non-steroidal anti-inflammatory drug, a serotonergic agonist and a vasoconstrictor agent. It is a member of indoles, a sulfonamide and a tertiary amine.
Brand Name: Vulcanchem
CAS No.: 154323-57-6
VCID: VC0518058
InChI: InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3
SMILES: CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3
Molecular Formula: C17H25N3O2S
Molecular Weight: 335.5 g/mol

Almotriptan

CAS No.: 154323-57-6

Inhibitors

VCID: VC0518058

Molecular Formula: C17H25N3O2S

Molecular Weight: 335.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Almotriptan - 154323-57-6

CAS No. 154323-57-6
Product Name Almotriptan
Molecular Formula C17H25N3O2S
Molecular Weight 335.5 g/mol
IUPAC Name N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine
Standard InChI InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3
Standard InChIKey WKEMJKQOLOHJLZ-UHFFFAOYSA-N
SMILES CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3
Canonical SMILES CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3
Appearance Solid powder
Physical Description Solid
Description Almotriptan is a sulfonamide triptan with extracerebral, intracranial vasoconstrictor activity. Almotriptan selectively binds to and activates serotonin 5-HT 1B and 1D receptors in the central nervous system (CNS), thereby causing extracerebral, intracranial blood vessel constriction. This may lead to pain relief from vascular headaches. Almotriptan may also relieve vascular headaches by preventing the release of vasoactive neuropeptides from perivascular trigeminal axons in the dura mater during a migraine, by reducing extravasation of plasma proteins, and by decreasing the release of other mediators of inflammation from the trigeminal nerve.
Almotriptan, also known as almogran or axert, belongs to the class of organic compounds known as tryptamines and derivatives. Tryptamines and derivatives are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine. Almotriptan is a drug which is used for the treatment of acute migraine headache in adults. Almotriptan is considered to be a practically insoluble (in water) and relatively neutral molecule. Almotriptan has been detected in multiple biofluids, such as urine and blood. Within the cell, almotriptan is primarily located in the cytoplasm and membrane (predicted from logP). Almotriptan is a potentially toxic compound.
Almotriptan is an indole compound having a 2-(dimethylamino)ethyl group at the 3-position and a (pyrrolidin-1-ylsulfonyl)methyl group at the 5-position. It has a role as a non-steroidal anti-inflammatory drug, a serotonergic agonist and a vasoconstrictor agent. It is a member of indoles, a sulfonamide and a tertiary amine.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Almogran
almotriptan
almotriptan malate
Axert
Reference 1: Abbas Z, Marihal S. Gellan gum-based mucoadhesive microspheres of almotriptan for nasal administration: Formulation optimization using factorial design, characterization, and in vitro evaluation. J Pharm Bioallied Sci. 2014 Oct;6(4):267-77. doi: 10.4103/0975-7406.142959. PubMed PMID: 25400410; PubMed Central PMCID: PMC4231387.
2: Orlandini S, Pasquini B, Stocchero M, Pinzauti S, Furlanetto S. An integrated quality by design and mixture-process variable approach in the development of a capillary electrophoresis method for the analysis of almotriptan and its impurities. J Chromatogr A. 2014 Apr 25;1339:200-9. doi: 10.1016/j.chroma.2014.02.088. Epub 2014 Mar 12. PubMed PMID: 24656544.
3: Castagno E, Lupica M, Viola S, Savino F, Miniero R. Creatin-kinase elevation after accidental ingestion of almotriptan in an 18-month-old girl. Minerva Pediatr. 2014 Feb;66(1):95-7. PubMed PMID: 24608586.
4: Lavudu P, Rani AP, Divya C, Sekharan CB. High performance liquid chromatographic analysis of almotriptan malate in bulk and tablets. Adv Pharm Bull. 2013;3(1):183-8. doi: 10.5681/apb.2013.030. Epub 2013 Feb 7. PubMed PMID: 24312833; PubMed Central PMCID: PMC3846065.
5: Nirogi R, Ajjala DR, Kandikere V, Aleti R, Pantangi HR, Srikakolapu SR, Benade V, Bhyrapuneni G, Vurimindi H. LC-MS/MS method for the quantification of almotriptan in dialysates: application to rat brain and blood microdialysis study. J Pharm Biomed Anal. 2013 Jul-Aug;81-82:160-7. doi: 10.1016/j.jpba.2013.04.008. Epub 2013 Apr 16. PubMed PMID: 23666253.
6: Negro A, Lionetto L, D'Alonzo L, Casolla B, Marsibilio F, Vignaroli G, Simmaco M, Martelletti P. Pharmacokinetic evaluation of almotriptan for the treatment of migraines. Expert Opin Drug Metab Toxicol. 2013 May;9(5):637-44. doi: 10.1517/17425255.2013.783012. Epub 2013 Apr 9. PubMed PMID: 23570251.
7: Ravikumar K, Chandu BR, Challa BR, Chandrasekhar KB. Method development and validation of almotriptan in human plasma by HPLC tandem mass spectrometry: application to pharmacokinetic study. Sci Pharm. 2012 Jun;80(2):367-78. doi: 10.3797/scipharm.1112-01. Epub 2012 Feb 27. PubMed PMID: 22896823; PubMed Central PMCID: PMC3383208.
8: Bartolini M, Giamberardino MA, Lisotto C, Martelletti P, Moscato D, Panascia B, Savi L, Pini LA, Sances G, Santoro P, Zanchin G, Omboni S, Ferrari MD, Fierro B, Brighina F. Frovatriptan versus almotriptan for acute treatment of menstrual migraine: analysis of a double-blind, randomized, cross-over, multicenter, Italian, comparative study. J Headache Pain. 2012 Jul;13(5):401-6. doi: 10.1007/s10194-012-0455-4. Epub 2012 May 17. PubMed PMID: 22592864; PubMed Central PMCID: PMC3381066.
9: Oberhardt F, Fox AW. Oral sumatriptan and almotriptan--delimiting the MAOI effect. Headache. 2012 May;52(5):765-72. doi: 10.1111/j.1526-4610.2012.02113.x. Epub 2012 Mar 21. PubMed PMID: 22435741.
10: Nageswara Rao R, Guruprasad K, Gangu Naidu Ch, Raju B, Srinivas R. LC-ESI-MS/MS determination of in vivo metabolites of almotriptan in rat plasma, urine and feces: application to pharmacokinetics. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Apr 1;891-892:44-51. doi: 10.1016/j.jchromb.2012.02.017. Epub 2012 Feb 20. PubMed PMID: 22406349.
PubChem Compound 123606
Last Modified Nov 11 2021
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